benzyl N-{5-aminobicyclo[2.2.2]octan-2-yl}carbamate
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Overview
Description
Benzyl N-{5-aminobicyclo[2.2.2]octan-2-yl}carbamate is a chemical compound with the molecular formula C16H22N2O2 This compound features a bicyclic structure, which is a common motif in medicinal chemistry due to its rigidity and conformational constraints
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{5-aminobicyclo[2.2.2]octan-2-yl}carbamate typically involves the reaction of benzyl chloroformate with 5-aminobicyclo[2.2.2]octane-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-{5-aminobicyclo[2.2.2]octan-2-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzyl carbamate derivative with additional oxygen-containing functional groups, while reduction could produce a primary amine.
Scientific Research Applications
Benzyl N-{5-aminobicyclo[2.2.2]octan-2-yl}carbamate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antiprotozoal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-{5-aminobicyclo[2.2.2]octan-2-yl}carbamate involves its interaction with specific molecular targets. The bicyclic structure allows for a rigid conformation, which can enhance binding affinity to certain enzymes or receptors. The carbamate group can act as a prodrug moiety, releasing the active amine upon enzymatic hydrolysis .
Comparison with Similar Compounds
Similar Compounds
4-Aminobicyclo[2.2.2]octan-2-yl 4-aminobutanoates: These compounds share the bicyclic core and have been studied for their antiprotozoal activity.
Benzyl carbamate: A simpler analog that lacks the bicyclic structure but retains the benzyl and carbamate functionalities.
Uniqueness
Benzyl N-{5-aminobicyclo[2.2.2]octan-2-yl}carbamate is unique due to its combination of a rigid bicyclic structure and a carbamate group. This combination can confer specific biological activities and chemical reactivity that are not present in simpler analogs.
Properties
CAS No. |
2680540-58-1 |
---|---|
Molecular Formula |
C16H22N2O2 |
Molecular Weight |
274.4 |
Purity |
95 |
Origin of Product |
United States |
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